molecular formula C33H32N6O5S2 B2541379 N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 393586-36-2

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No. B2541379
CAS RN: 393586-36-2
M. Wt: 656.78
InChI Key: SYHYHVQWSOMRIB-UHFFFAOYSA-N
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Description

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C33H32N6O5S2 and its molecular weight is 656.78. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound is related to a class of heterocyclic compounds known for their complex synthesis and potential biological activities. For example, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide showcases the intricate processes involved in creating such molecules, highlighting the importance of crystal structure determination for understanding molecular interactions and stability (Prabhuswamy et al., 2016).

Mechanistic Insights

Understanding the mechanisms underlying the reactions leading to such compounds is crucial. For instance, the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, leading to N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, provides valuable insights into the complex chemistries involved and the potential for discovering new reactions (Ledenyova et al., 2018).

Biological Activities

The biological activities of related heterocyclic compounds, such as their anti-avian influenza virus (H5N1) properties, are of significant interest. Compounds derived from similar structures have demonstrated promising antiviral activities, underscoring the potential therapeutic applications of such molecules (Flefel et al., 2012).

Antimicrobial Properties

Research into the antimicrobial properties of thiophenyl pyrazoles and isoxazoles, synthesized through 1,3-dipolar cycloaddition methodology, highlights the potential of such compounds in addressing bacterial and fungal infections. These studies provide a foundation for exploring the antimicrobial capabilities of the compound (Sowmya et al., 2018).

Antioxidant Potential

The synthesis and evaluation of novel chalcone derivatives, related to the compound of interest, have demonstrated significant antioxidant activities. Such findings suggest the potential of the compound to act as an antioxidant agent, contributing to its therapeutic applications (Prabakaran et al., 2021).

properties

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N6O5S2/c1-20-12-13-21(2)24(16-20)38-29(18-34-32(41)27-10-6-14-44-27)35-36-33(38)46-19-30(40)39-25(17-23(37-39)28-11-7-15-45-28)22-8-5-9-26(42-3)31(22)43-4/h5-16,25H,17-19H2,1-4H3,(H,34,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHYHVQWSOMRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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